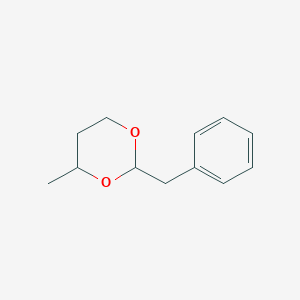
2-Benzyl-4-methyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-4-methyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are cyclic acetals derived from the reaction of carbonyl compounds with 1,3-diols. The structure of this compound consists of a six-membered ring containing two oxygen atoms at positions 1 and 3, with a benzyl group attached to the second carbon and a methyl group attached to the fourth carbon.
準備方法
Synthetic Routes and Reaction Conditions: 2-Benzyl-4-methyl-1,3-dioxane can be synthesized through the acetalization of benzaldehyde with 4-methyl-1,3-propanediol in the presence of an acid catalyst. Commonly used catalysts include toluenesulfonic acid or Lewis acids such as zinc chloride. The reaction is typically carried out in refluxing toluene, with water being continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as molecular sieves, can enhance the yield and purity of the product. Catalysts like zirconium tetrachloride have been reported to be highly efficient for acetalization under mild conditions .
化学反応の分析
Types of Reactions: 2-Benzyl-4-methyl-1,3-dioxane undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the dioxane ring into diols.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Diols.
Substitution: Alkyl or aryl substituted dioxanes.
科学的研究の応用
2-Benzyl-4-methyl-1,3-dioxane has diverse applications in scientific research:
作用機序
The mechanism of action of 2-Benzyl-4-methyl-1,3-dioxane involves its interaction with molecular targets through its functional groups. The dioxane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The benzyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
類似化合物との比較
1,3-Dioxane: A parent compound with similar structural features but without the benzyl and methyl substitutions.
2-Benzyl-1,3-dioxane: Similar to 2-Benzyl-4-methyl-1,3-dioxane but lacks the methyl group at the fourth position.
4-Methyl-1,3-dioxane: Similar to this compound but lacks the benzyl group at the second position.
Uniqueness: this compound is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties and reactivity. The combination of these groups enhances its stability and makes it a valuable intermediate in organic synthesis .
特性
CAS番号 |
5468-07-5 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC名 |
2-benzyl-4-methyl-1,3-dioxane |
InChI |
InChI=1S/C12H16O2/c1-10-7-8-13-12(14-10)9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |
InChIキー |
BKOLAFYRIGGULV-UHFFFAOYSA-N |
正規SMILES |
CC1CCOC(O1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


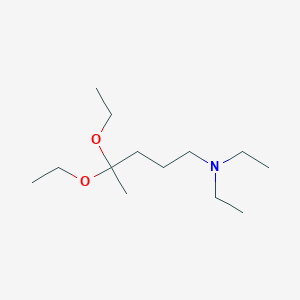
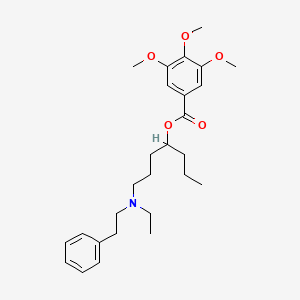
![Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride](/img/structure/B13798081.png)

![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide](/img/structure/B13798089.png)
![1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol](/img/structure/B13798096.png)

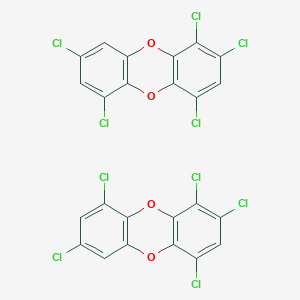
![2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13798108.png)
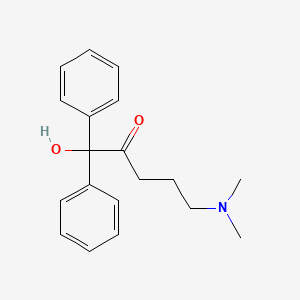
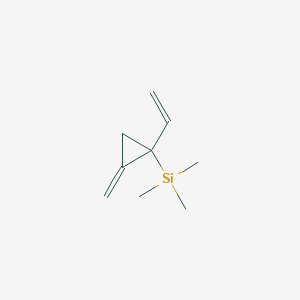
![Benzo[b]thiophene, 2-(hexylthio)-](/img/structure/B13798122.png)
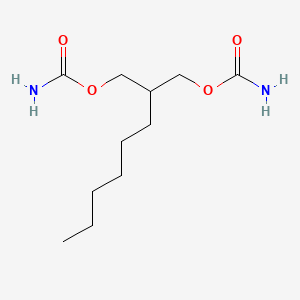
![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B13798126.png)
